3-(6-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
Description
3-(6-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolin-4-one core substituted with a 6-methylpyridin-2-yl group at position 3 and a sulfanyl (thiol) group at position 2. This scaffold is structurally related to bioactive quinazolinone derivatives, which are known for diverse pharmacological activities, including enzyme inhibition (e.g., COX-2, TNKS) and anti-inflammatory properties . The methyl group at position 6 of the pyridine ring likely influences steric and electronic properties, affecting target binding and solubility.
Properties
CAS No. |
793716-10-6 |
|---|---|
Molecular Formula |
C14H11N3OS |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
3-(6-methylpyridin-2-yl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H11N3OS/c1-9-5-4-8-12(15-9)17-13(18)10-6-2-3-7-11(10)16-14(17)19/h2-8H,1H3,(H,16,19) |
InChI Key |
JQARLDIXYFSBSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S |
solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzamide with 6-methyl-2-pyridinecarboxaldehyde, followed by cyclization and thiolation reactions . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitronium tetrafluoroborate (NO₂BF₄) are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
3-(6-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(6-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related quinazolin-4-one derivatives highlights how substituents modulate biological activity, physicochemical properties, and binding modes:
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Substituent Position on Pyridine :
- The target compound’s 6-methylpyridin-2-yl group differs from the 3-methylpyridin-2-yl analog (). The methyl group’s position on the pyridine ring influences electronic effects (e.g., electron-donating at position 6) and steric interactions, which could impact binding to enzymatic pockets .
Aryl vs. Heteroaryl Substitutions :
- Replacing phenyl () with pyridinyl introduces a nitrogen atom, enhancing polarity and hydrogen-bonding capacity. This modification may improve solubility or target specificity compared to purely aromatic systems .
Functional Group Effects :
- Sulfanyl (thiol) groups in the target compound contrast with sulfonamides in COX-2 inhibitors (). Thiols may participate in disulfide bonding or metal chelation, whereas sulfonamides are often critical for COX-2 selectivity .
Bulkier Substituents :
- Compounds with morpholinylpropyl () or phenylpropyl () groups exhibit increased steric bulk, which may reduce membrane permeability but enhance selectivity for larger binding pockets .
Physicochemical and Pharmacokinetic Considerations
- LogP/Solubility : Pyridine-containing derivatives (e.g., target compound) are expected to have lower logP values than phenyl analogs, improving aqueous solubility.
- Metabolic Stability : Methyl groups on heteroaromatic rings (e.g., 6-methylpyridinyl) may slow oxidative metabolism compared to unsubstituted analogs.
Biological Activity
3-(6-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, with CAS number 793716-10-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₁N₃OS
- Molecular Weight : 269.32 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound may act as inhibitors for various kinases involved in cancer progression, such as c-Met and VEGFR-2. These kinases are critical for tumor growth and angiogenesis.
Key Findings
- Inhibition of Kinases : Studies have shown that derivatives of quinazoline compounds can inhibit c-Met and VEGFR-2 with IC₅₀ values in the low micromolar range (0.052–0.084 µM) .
- Cytotoxic Activity : The compound exhibits significant cytotoxicity against cancer cell lines while demonstrating lower toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents .
Biological Activity Data
Case Studies
-
Study on Quinazoline Derivatives :
- A study synthesized various quinazoline derivatives and evaluated their biological activity against cancer cell lines. The results indicated that compounds similar to this compound could significantly inhibit tumor cell proliferation .
- Molecular docking studies suggested favorable interactions between the compound and the active sites of the target kinases, supporting its potential as a therapeutic agent.
-
Pharmacokinetics and Toxicology :
- In silico analyses predicted high oral bioavailability and favorable pharmacokinetic profiles for the synthesized compounds, including this compound .
- Toxicological assessments revealed that while the compound exhibited potent anti-cancer activity, it maintained a relatively safe profile in normal cell lines.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(6-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves cyclocondensation of 6-methylpyridine-2-carbaldehyde derivatives with thiourea or thioacetamide under acidic or basic conditions. For example, analogous quinazolinone syntheses use aldehydes reacted with methyl thioacetate, followed by hydrogenation or cyclization steps . Optimization can involve varying solvents (e.g., ethanol vs. DMF), catalysts (e.g., p-toluenesulfonic acid), and temperature (80–120°C). Monitoring reaction progress via TLC or HPLC and isolating intermediates (e.g., Schiff bases) can improve yields .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm the quinazolinone core and substituents (e.g., methylpyridinyl and sulfanyl groups). IR spectroscopy identifies thioamide (C=S) stretches near 1250–1350 cm.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding or π-π stacking), as demonstrated for structurally related 6-methylquinazolinones .
Q. How do solubility and stability profiles affect experimental design for in vitro assays?
- Methodological Answer : Preliminary solubility screening in DMSO, ethanol, and aqueous buffers (pH 4–9) is essential. For instance, similar sulfanyl-quinazolinones show limited aqueous solubility but improved solubility in DMSO (≥10 mM). Stability studies under UV light, varying temperatures, and oxidizing conditions (e.g., HO) inform storage protocols (e.g., −20°C, dark conditions) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Model interactions with target proteins (e.g., kinases or oxidoreductases) using software like AutoDock Vina. Focus on the sulfanyl group’s role in hydrogen bonding or metal coordination.
- QSAR : Correlate electronic (HOMO/LUMO) or steric parameters (logP, polar surface area) with experimental bioactivity data. Adjust the methylpyridinyl group’s position to modulate lipophilicity and target binding .
Q. What experimental strategies resolve contradictions in reported biological activity (e.g., antioxidant vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Analysis : Test a broad concentration range (nM to µM) to identify biphasic effects.
- Comparative Assays : Use standardized protocols (e.g., DPPH for antioxidants vs. MTT for cytotoxicity) under identical conditions. For example, phenolic analogs exhibit antioxidant activity at low doses (IC < 50 µM) but cytotoxicity at higher doses (>100 µM) .
- Mechanistic Profiling : Combine transcriptomics (e.g., RNA-seq) with redox-sensitive probes (e.g., DCFH-DA) to distinguish ROS-scavenging from pro-apoptotic pathways .
Q. How can environmental fate studies be designed to assess ecotoxicological risks of this compound?
- Methodological Answer :
- Degradation Kinetics : Evaluate hydrolysis (pH 5–9), photolysis (UV-Vis exposure), and biodegradation (microcosm assays) to estimate half-lives.
- Partitioning Studies : Measure logK (octanol-water) and soil sorption coefficients (K) to predict bioaccumulation potential.
- Trophic Transfer : Use model organisms (e.g., Daphnia magna, zebrafish embryos) to assess acute/chronic toxicity across food chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
